molecular formula C5H10Cl2 B1348517 1,3-Dichloropentane CAS No. 30122-12-4

1,3-Dichloropentane

Cat. No. B1348517
CAS RN: 30122-12-4
M. Wt: 141.04 g/mol
InChI Key: QMLLRWZQACTYAX-UHFFFAOYSA-N
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Description

1,3-Dichloropentane is an organochlorine compound with the molecular formula C5H10Cl2 . It has a molecular weight of 141.04 g/mol . The IUPAC name for this compound is 1,3-dichloropentane .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloropentane consists of a five-carbon chain with chlorine atoms attached to the first and third carbons . The InChI code for this compound is InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

1,3-Dichloropentane has a molecular weight of 141.04 g/mol and a monoisotopic mass of 140.0159617 g/mol . It has a complexity of 37.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has three rotatable bonds .

Scientific Research Applications

Halogen Migration in Reactions with Aluminum Chloride

Research by Billups, Kurtz, and Farmer (1970) explored the behavior of various dichloroalkanes, including 1,3-dichloropentane, when treated with aluminum chloride. They discovered that 1,3-dichloropentane undergoes halogen migration under these conditions, demonstrating its potential utility in organic synthesis and reaction studies (Billups, Kurtz, & Farmer, 1970).

Dechlorination in Agricultural Contexts

Zheng et al. (2006) examined the dechlorination of 1,3-dichloropentane by hydrogen sulfide species in agricultural production. Their study sheds light on the chemical's interactions in the soil and its implications for fumigation practices (Zheng, Yates, Papiernik, Guo, & Gan, 2006).

Thermodynamic Properties in Aqueous Solutions

Hallén (1993) determined the enthalpies of solution and heat capacities for 1,3-dichloropentane in water, providing valuable data for its physical and chemical properties in different temperatures and dilute solutions (Hallén, 1993).

Applications in Thioacetalization Reactions

Liu et al. (2003) investigated a novel nonthiolic, odorless 1,3-propanedithiol equivalent derived from 1,3-dichloropentane, which was used in the thioacetalization of aldehydes and ketones. This research highlights its potential as a chemical intermediate in organic synthesis, especially in the formation of dithianes (Liu, Che, Yu, Liu, Zhang, Zhang, & Dong, 2003).

Use as a Simulant in Supercritical Systems

Politzer et al. (1993) discussed the use of 1,5-dichloropentane as a simulant for toxic compounds in supercritical water oxidation processes. This suggests its application in environmental and waste management studies, particularly for the disposal of hazardous substances (Politzer, Murray, Concha, & Brinck, 1993).

Synthesis of Bioactive Cyclopentanoids

Loza, Valiullina, and Miftakhov (2021) demonstrated the use of 1,3-dichloropentane derivatives in synthesizing bioactive cyclopentanoids. This research indicates its relevance in the pharmaceutical industry for the development of new drugs and therapeutic agents (Loza, Valiullina, & Miftakhov, 2021).

Monitoring in Groundwater

Terry et al. (2008) conducted a groundwater monitoring program for 1,3-dichloropentane in the EU. The study provides insights into its environmental impact and behavior in soil and water systems, crucial for environmental risk assessments (Terry, Carter, Humphrey, Capri, Grua, Panagopoulous, Pulido-Bosch, & Kennedy, 2008).

properties

IUPAC Name

1,3-dichloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLRWZQACTYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334361
Record name 1,3-dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloropentane

CAS RN

30122-12-4
Record name 1,3-dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HB Hass, HC Huffman - Journal of the American Chemical Society, 1941 - ACS Publications
Some time ago the attention of one of the writers was called2 to the importance of rendering readily available 4-chloroamyldiethylamine for the synthesis of Plasmochin, Atabrine, and …
Number of citations: 13 pubs.acs.org
Y Abe, J Zopfi, D Hunkeler - Isotopes in environmental and health …, 2009 - Taylor & Francis
The effect of the number of carbon and chlorine atoms on carbon isotope fractionation during dechlorination of chlorinated alkanes by Xanthobacter autotrophicus GJ10 was studied …
Number of citations: 20 www.tandfonline.com
F Morishita, Y Terashima, M Ichise… - Journal of …, 1983 - academic.oup.com
The relationship between the retention index (RI) and the molecular structure of chlorinated alkanes is discussed. The RI of a straight-chain monochloride can be predicted by …
Number of citations: 15 academic.oup.com
DD Tanner, R Arhart, CP Meintzer - Tetrahedron, 1985 - Elsevier
The photochlorinations of the n -butyl, n -pentyl, and n -hexyltrimethyl-ammonium chlorides, using molecular chlorine in hexachloroacetone or 15% CD 3 CO 2 D/85% H 2 SO 4 , or …
Number of citations: 20 www.sciencedirect.com
T Ivanciuc, O Ivanciuc - Internet Electronic Journal of …, 2002 - pdf.lookchemmall.com
Motivation. A high interest in predicting physical, chemical, and biological properties of halogenated compounds is generated by the urgent need to develop alternatives to …
Number of citations: 4 pdf.lookchemmall.com
A Sabljić - Journal of Chromatography A, 1984 - Elsevier
This study was undertaken to test the ability of the molecular connectivity model to predict retention indices using both statistical correlation coefficients and correctly predicted elution …
Number of citations: 53 www.sciencedirect.com
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
DF Herman - 1943 - search.proquest.com
I. FURTHER FLUORINATION REACTIONS IN ORGANIC CHEMISTRY II. THE DICHLORIDES OF NEOHEXANE I. FURTHER FLUORINATION REACTIONS IN ORGANIC CHEMISTRY II…
Number of citations: 0 search.proquest.com
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com
TW Yang - 1994 - search.proquest.com
This study examined the effects of external strain and hostile surrounding environments on the functional and structural integrity of carbon black-reinforced butyl rubber composites as …
Number of citations: 0 search.proquest.com

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